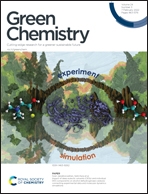Towards resource efficient chemistry: tandem reactions with renewables
Green Chemistry Pub Date: 2013-11-29 DOI: 10.1039/C3GC41960F
Abstract
In an economically expanding world new sustainable concepts have to be developed in order to overcome growing problems of resource availability. Merging different “Green principles” is a promising concept in this respect, e.g. the combination of tandem reactions and renewables. This review summarizes the trends in this field and demonstrates advantages and future demands. Four reactions, namely metathesis, hydroformylation, defunctionalisation and isomerisation, have been identified for transforming renewables in tandem reactions. Every reaction yields a reactive intermediate or secures a tailored selectivity in order to use the natural molecular structure of renewables.

Recommended Literature
- [1] An ultra-high ion selective hybrid proton exchange membrane incorporated with zwitterion-decorated graphene oxide for vanadium redox flow batteries†
- [2] Front cover
- [3] A dual-signal sensing system based on organic dyes-LDHs film for fluorescence detection of cysteine†
- [4] 2-Amino-2-oxazoline and trialkylisourea Pt(ii) complexes derived from organocyanamides
- [5] Thermodynamic analysis of the electrochemical synthesis of ammonia in solid-state proton-conducting electrochemical reactors considering interfacial potential steps
- [6] Determination of impurities in lead zirconate–titanate electroceramics by inductively coupled plasma atomic emission spectrometry
- [7] Irreversible photo-Fenton-like triggered agglomeration of ultra-small gold nanoparticles capped with crosslinkable materials†
- [8] Synthesis of cubic and hexagonal ordered mesoporous YVO4:Eu3+ and their photoluminescence properties
- [9] Insights into a rutile/brookite homojunction of titanium dioxide: separated reactive sites and boosted photocatalytic activity†
- [10] Virucidal activity of human α- and β-defensins against hepatitis C virus genotype 4










